2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
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Overview
Description
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Petasis Reaction and Pomeranz–Fritsch Cyclization: A combination of these two methods can be used to synthesize derivatives of isoquinoline, including 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid.
Suzuki–Miyaura Cross-Coupling: This method involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds, which can be applied in the synthesis of isoquinoline derivatives.
Industrial Production Methods: The industrial production of isoquinoline derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often carried out in specialized chemical reactors under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert isoquinoline derivatives to their reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the isoquinoline ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives, such as quinones.
Reduction: Reduced isoquinoline derivatives, such as tetrahydroisoquinolines.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride.
Quinoline: Structurally similar to isoquinoline, with applications in various fields.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific structural features and the presence of the carboxylic acid and hydrochloride groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNRBGXVHHCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065066-63-8 |
Source
|
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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